tert-Butyl 9-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate
Description
tert-Butyl 9-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate is a fluorinated heterocyclic compound featuring a pyridoindole core with a tert-butyl carbamate protecting group at position 2 and a fluorine substituent at position 7. This structure is significant in medicinal chemistry and organic synthesis, often serving as an intermediate for developing bioactive molecules. The tert-butyl group enhances steric protection during synthetic steps, while the fluorine atom modulates electronic properties and bioavailability .
Properties
Molecular Formula |
C16H19FN2O2 |
|---|---|
Molecular Weight |
290.33 g/mol |
IUPAC Name |
tert-butyl 9-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carboxylate |
InChI |
InChI=1S/C16H19FN2O2/c1-16(2,3)21-15(20)19-8-7-12-10(9-19)14-11(17)5-4-6-13(14)18-12/h4-6,18H,7-9H2,1-3H3 |
InChI Key |
LZDDIWJBSGRULK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C3=C(N2)C=CC=C3F |
Origin of Product |
United States |
Preparation Methods
Key Steps:
-
Synthesis of 9-Fluoroindole Intermediate :
-
Cyclization and Aromatization :
tert-Butyl Carbamate Protection
The secondary amine of the pyridoindole is protected using tert-butyl chloroformate (Boc-Cl) or di-tert-butyl dicarbonate (Boc₂O) .
Boc Protection Protocol
Alternative Chloroformate Route
-
Reagents : tert-Butyl chloroformate, triethylamine (TEA) in THF.
-
Workup: Neutralization with NaOH, extraction with EtOAc, and column chromatography (hexane/EtOAc).
Optimization and Challenges
Boc Deprotection Risks
Comparative Data Table
Recent Advances
-
Photocatalyzed Cross-Dehydrogenative Coupling : A method using Ru(bpy)₃²⁺ as a photocatalyst enables C–H fluorination under visible light, reducing reliance on harsh fluorinating agents.
-
Flow Chemistry : Continuous-flow systems improve reaction control for Boc protection, achieving >95% yield in 30 minutes .
Chemical Reactions Analysis
tert-Butyl 9-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atom, using reagents like sodium methoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
tert-Butyl 9-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in cancer treatment.
Industry: It may be used in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism by which tert-Butyl 9-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate exerts its effects involves binding to specific molecular targets. Molecular docking studies have shown that it interacts with the active site of c-Met, a receptor tyrosine kinase involved in cell proliferation and survival . This interaction inhibits the kinase activity, leading to reduced cancer cell proliferation and increased apoptosis.
Comparison with Similar Compounds
Structural and Substituent Variations
Substituent Position and Type
The pyrido[4,3-b]indole scaffold allows for diverse substitutions. Key analogs include:
Key Observations :
- Positional Effects: The 9-fluoro substituent in the target compound is unique compared to 8-substituted analogs (e.g., 8-methoxy, 8-bromo).
- Protecting Groups: The tert-butyl carbamate in the target compound contrasts with ethyl carbamate () and benzyl/tosyl groups (). tert-Butyl offers superior steric protection but requires harsher deprotection conditions (e.g., trifluoroacetic acid) compared to benzyl (hydrogenolysis) .
Heterocyclic Variations
- Pyrido[3,4-b]indole vs. [4,3-b]indole : describes tert-butyl 3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate, where the pyridine ring is fused at positions 3 and 4 of the indole. This positional isomerism alters the molecule’s planarity and electronic distribution compared to the target compound’s [4,3-b] fusion .
Physical and Spectral Properties
- Melting Points : Chloro- and bromo-substituted analogs (8e, 8d) exhibit higher melting points (177–186°C) than methoxy derivatives (170–171°C), likely due to stronger halogen-based intermolecular interactions. The target compound’s melting point is unreported but expected to be lower due to fluorine’s smaller size .
- NMR Data : In tert-butyl 8-methyl-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate (8b), aromatic protons resonate at δ 7.81 (s, 1H) and δ 6.97 (d, J = 8.0 Hz, 1H), with tert-butyl protons at δ 1.50 (s, 9H) . Fluorine’s electron-withdrawing effect in the target compound would deshield adjacent protons, shifting their signals downfield.
Biological Activity
tert-Butyl 9-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate, with the CAS number 1186100-12-8, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H19FN2O2
- Molecular Weight : 290.33 g/mol
- Boiling Point : Predicted at 427.3 ± 45.0 °C
- Density : 1.256 ± 0.06 g/cm³
- pKa : Approximately 16.81 ± 0.20 .
The biological activity of this compound is primarily linked to its interaction with various biological targets:
- Topoisomerase II Inhibition : The compound has shown potential as an inhibitor of topoisomerase II, an enzyme crucial in DNA replication and transcription. Inhibition of this enzyme can lead to apoptosis in cancer cells .
- Serotonin Receptor Modulation : It acts as a partial agonist at the serotonin receptor (5HT4), which is implicated in gastrointestinal motility and cognitive functions .
- Kinase Inhibition : The compound exhibits inhibitory activity against several kinases, including VEGFR-2 (with an IC50 of approximately 1.46 µM), which plays a significant role in angiogenesis .
Table 1: Summary of Biological Activities
| Activity Type | Target/Mechanism | IC50 Value | Reference |
|---|---|---|---|
| Topoisomerase II Inhibition | Cancer Cell Apoptosis | N/A | |
| Serotonin Receptor Agonism | Gastrointestinal Motility | N/A | |
| VEGFR-2 Kinase Inhibition | Angiogenesis | 1.46 µM |
Case Studies
-
Antitumor Activity :
A study demonstrated that compounds with similar structures to tert-butyl derivatives showed significant antiproliferative effects on various cancer cell lines, including HeLa and HCT116 cells. This suggests that tert-butyl 9-fluoro derivatives may also exhibit similar properties . -
Neuroprotective Effects :
Research indicates that pyridoindole derivatives possess neuroprotective properties by modulating serotonin pathways, which could be beneficial in treating neurodegenerative disorders . -
Preclinical Trials :
In vivo studies have indicated that compounds related to this class exhibit favorable pharmacokinetic profiles and reduced tumor growth rates in animal models, highlighting their potential for further development as therapeutic agents .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for tert-Butyl 9-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate, and what key reaction conditions should be optimized?
- Methodology :
- NH Protection : Use di-tert-butyl dicarbonate (Boc₂O) with catalytic 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane (DCM) at 0–25°C for 12–24 hours to protect the indole NH group. This strategy is effective for analogous indole derivatives .
- Cyclization : Employ Friedel-Crafts α-arylation under mild acidic conditions (e.g., trifluoroacetic acid in toluene/acetonitrile) to form the pyridoindole core. Reaction temperatures between 35–50°C for 12–24 hours are typical .
- Fluorination : Introduce fluorine via electrophilic substitution using Selectfluor® or similar reagents in polar aprotic solvents (e.g., DMF) at 60–80°C. Monitor reaction progress via TLC or LC-MS.
Q. How should researchers purify and characterize this compound to ensure structural fidelity?
- Purification :
- Use flash column chromatography with silica gel and gradients of ethyl acetate/hexane (10–50%) for intermediate isolation .
- Recrystallize the final product from ethanol or methanol to remove trace impurities .
- Characterization :
- NMR : Confirm regiochemistry using ¹H NMR (e.g., aromatic proton splitting patterns) and ¹³C NMR (e.g., carbonyl signals at ~150–160 ppm) .
- HRMS : Validate molecular weight with high-resolution mass spectrometry (expected error < 2 ppm) .
- IR : Identify Boc-protection via C=O stretching (~1700 cm⁻¹) .
Q. What safety precautions are critical when handling tert-Butyl 9-fluoro-pyridoindole derivatives?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for volatile reagents .
- Storage : Keep in sealed containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the Boc group. Avoid exposure to moisture or light .
- Spill Management : Absorb spills with inert materials (e.g., sand, vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can enantioselective synthesis be achieved for chiral analogs of this compound?
- Methodology :
- Use chiral catalysts (e.g., (R)-BINOL-derived phosphoric acids) in asymmetric Friedel-Crafts reactions. Optimize solvent polarity (e.g., dichloroethane) and temperature (–20°C to 25°C) to enhance enantiomeric excess (ee > 90%) .
- Confirm enantiopurity via chiral HPLC (e.g., Chiralpak® columns) or circular dichroism (CD) spectroscopy .
Q. What strategies resolve contradictions in stability data under varying pH and temperature conditions?
- Experimental Design :
- Conduct accelerated stability studies: Expose the compound to buffers (pH 1–13) at 25°C and 40°C for 1–4 weeks. Monitor degradation via HPLC .
- Identify degradation products (e.g., Boc deprotection or ring-opening) using LC-MS/MS. Correlate stability with substituent electronic effects (e.g., electron-withdrawing fluorine enhances resistance to hydrolysis) .
Q. How can researchers design analogs to study structure-activity relationships (SAR) for biological targets?
- SAR Workflow :
- Scaffold Modification : Replace the fluorine atom with other halogens (Cl, Br) or methyl groups via Suzuki-Miyaura cross-coupling .
- Functionalization : Introduce polar groups (e.g., -OH, -NH₂) at the 3-position to modulate solubility and target binding .
- Biological Testing : Screen analogs against target enzymes (e.g., kinases) using fluorescence-based assays. Correlate IC₅₀ values with substituent electronic/logP profiles .
Q. What computational methods predict the compound’s reactivity in novel reaction environments?
- In Silico Tools :
- Perform DFT calculations (e.g., Gaussian 16) to model transition states for key reactions (e.g., electrophilic fluorination). Use solvent continuum models (SMD) to account for solvation effects .
- Validate predictions with kinetic studies (e.g., variable-temperature NMR) to measure activation energies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
